IpOHA Exhibits Sub-Nanomolar Affinity for S. aureus KARI, Surpassing CPD and Hoe 704 by >300-Fold
In a direct head-to-head comparison using Staphylococcus aureus KARI, IpOHA demonstrates a Ki of 7.9 nM, which is 345-fold more potent than cyclopropane-1,1-dicarboxylate (CPD) (Ki = 2.73 μM) and 18-fold more potent than Hoe 704 (Ki = 0.14 μM) [1][2]. This difference is consistent with the finding that IpOHA binds in a multi-dentate manner, mimicking a late-stage transition state [1].
| Evidence Dimension | Enzyme Inhibition Affinity (Ki) |
|---|---|
| Target Compound Data | 7.9 nM |
| Comparator Or Baseline | CPD (2.73 μM) and Hoe 704 (0.14 μM) |
| Quantified Difference | 345-fold lower Ki vs. CPD; 18-fold lower Ki vs. Hoe 704 |
| Conditions | Staphylococcus aureus (Sa) KARI, pH 8.0, 25°C, competitive binding assay |
Why This Matters
For antimicrobial research against S. aureus, IpOHA's sub-nanomolar Ki establishes it as the most potent tool for probing KARI inhibition, enabling studies at significantly lower concentrations than required for CPD or Hoe 704.
- [1] Patel, K. M., et al. (2017). Crystal Structures of Staphylococcus aureus Ketol-Acid Reductoisomerase in Complex with Two Transition State Analogues that Have Biocidal Activity. Chemistry - A European Journal, 23(72), 18289-18295. View Source
- [2] Patel, K. M. (2021). Ketol-acid reductoisomerase as a target for antimicrobial drug discovery. PhD Thesis, The University of Queensland. View Source
